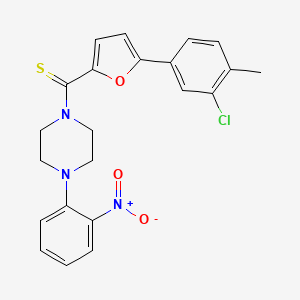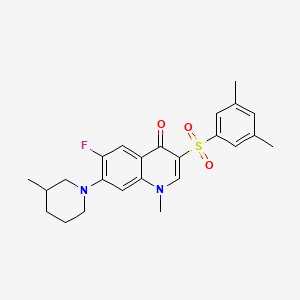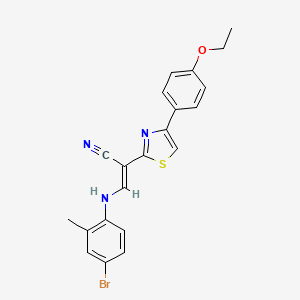
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of heteroarylacrylonitrile, which is a class of organic compounds characterized by the presence of an acrylonitrile group attached to a heteroaryl and an aryl group. These compounds have been studied for their potential in vitro cytotoxic activities against various human cancer cell lines. The specific structure of this compound includes a bromo-substituted phenyl group, a methyl group, and an ethoxyphenyl-thiazole moiety. The presence of these substituents suggests that the compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such heteroarylacrylonitriles typically involves a Knoevenagel condensation reaction, as described in the synthesis of related compounds . This reaction is a method for forming carbon-carbon double bonds by condensing aldehydes or ketones with compounds containing active methylene groups in the presence of a base. The synthesis process is sensitive to the substituents present on the phenyl and heteroaryl rings, which can influence the yield and purity of the final product.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of related heteroarylacrylonitriles . These analyses have confirmed that the olefinic bond in such compounds is E-configured, which is consistent with the (E)-designation in the compound's name. The molecular structure is crucial for understanding the compound's interactions and reactivity, as well as its potential binding to biological targets.
Chemical Reactions Analysis
The chemical reactivity of heteroarylacrylonitriles is influenced by the electron-withdrawing nitrile group and the electron-donating substituents on the aryl and heteroaryl rings. These compounds can participate in various chemical reactions, including further functionalization and coupling reactions. The presence of a bromo group suggests potential for cross-coupling reactions, which are commonly used in the synthesis of more complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of heteroarylacrylonitriles are determined by their molecular structure. The substituents can affect properties such as solubility, stability, and melting point. For instance, the stabilities of related compounds under cell culture conditions have been estimated by HPLC, indicating that a significant fraction of the compounds can be lost from the medium over time . The cytotoxic activities of these compounds are also influenced by their physical and chemical properties, as they determine the compounds' ability to interact with and enter cells.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structure
- Reduction and Derivatives : The compound's derivatives, specifically those involving thiazol-2-yl acrylonitriles, are synthesized using lithium aluminum hydride in dry ether, yielding prop-1-ene derivatives. This process and its yields are significant for chemical synthesis and structural analysis (Frolov et al., 2005).
- Synthesis and Structural Confirmation : Another approach involves bromination and reactions with aldehydes, cyanothioacetamide, α-bromoketones, and bromine, yielding acrylonitriles with confirmed structures through 2D NMR and X-ray diffraction analysis (Pakholka et al., 2021).
2. Optoelectronic Applications
- Nonlinear Optical Limiting : Derivatives of the compound, particularly thiophene dyes, have been studied for their nonlinear absorption and optical limiting behavior under laser excitation. This has implications for optoelectronic devices, eye protection, and optical sensor stabilization (Anandan et al., 2018).
3. Photodynamic Therapy
- Photosensitizer in Cancer Treatment : Related compounds, specifically zinc phthalocyanine derivatives, have been found useful in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and fluorescence properties (Pişkin et al., 2020).
4. Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Some derivatives of the compound have been synthesized and evaluated for their biological activities, including antibacterial and antifungal properties, which are significant for medical applications (Aly & El-Mohdy, 2015).
5. Anticancer Properties
- Anticancer Evaluation : Certain derivatives of the compound have demonstrated significant anticancer activities, particularly against breast carcinoma. These derivatives also exhibit antioxidant and anti-inflammatory properties, making them potential therapeutic agents (Bhale et al., 2018).
Propiedades
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3OS/c1-3-26-18-7-4-15(5-8-18)20-13-27-21(25-20)16(11-23)12-24-19-9-6-17(22)10-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLORNSCRQCLXEE-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

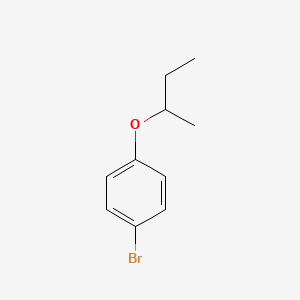
![3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2503364.png)
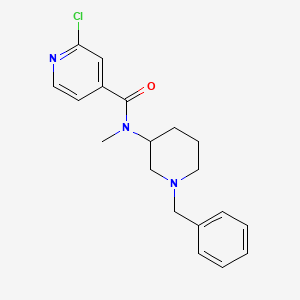
![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)
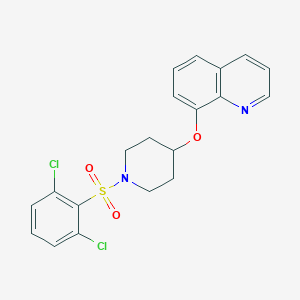
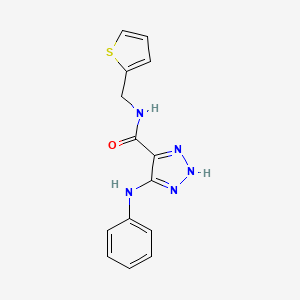
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)


![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)
